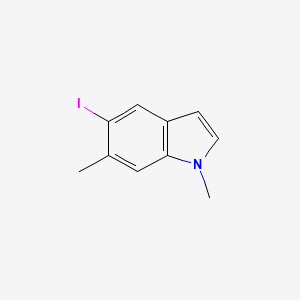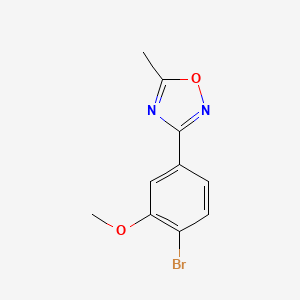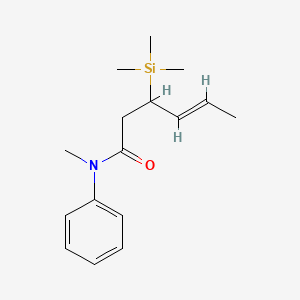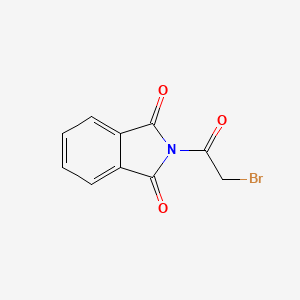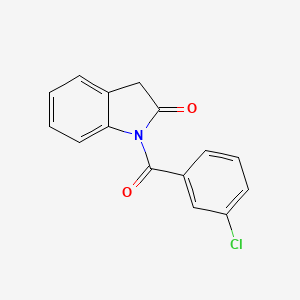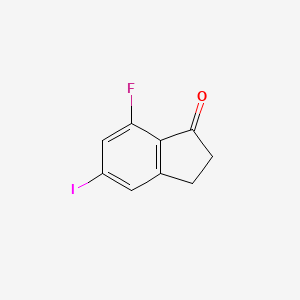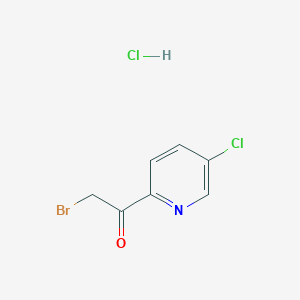
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H6BrClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-(5-chloropyridin-2-yl)ethanone derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Chloropyridin-2-yl)ethanone
Comparison: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C7H6BrCl2NO |
|---|---|
Peso molecular |
270.94 g/mol |
Nombre IUPAC |
2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H5BrClNO.ClH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H |
Clave InChI |
CDAZFDDZYUIQQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C(=O)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


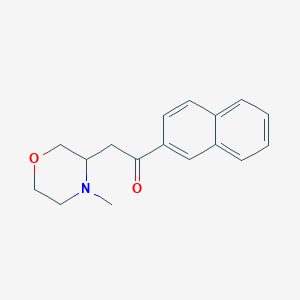
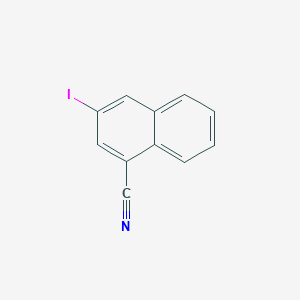
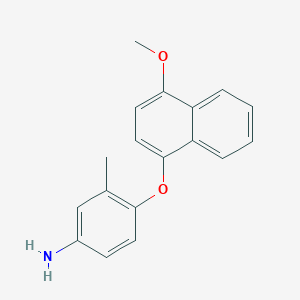
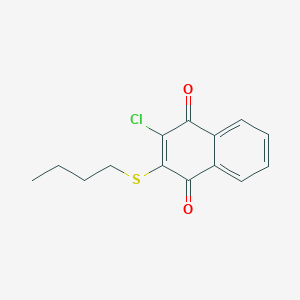
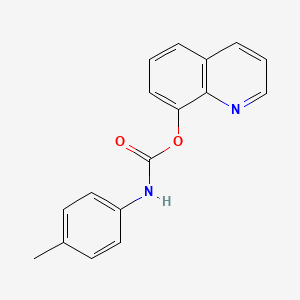
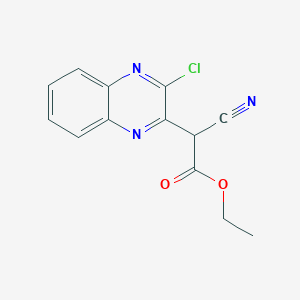
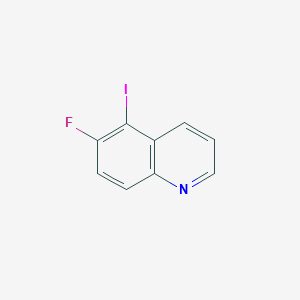
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
